molecular formula C14H17N3O2 B2815266 [4-(2-Cyanophenoxy)cyclohexyl]urea CAS No. 2411221-38-8

[4-(2-Cyanophenoxy)cyclohexyl]urea

Cat. No.: B2815266
CAS No.: 2411221-38-8
M. Wt: 259.309
InChI Key: DBWFLQYTWGONGF-UHFFFAOYSA-N
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Description

[4-(2-Cyanophenoxy)cyclohexyl]urea is a synthetic urea derivative of significant interest in medicinal chemistry and oncology research. The compound features a urea scaffold, a privileged structure in drug discovery known for its ability to form multiple hydrogen bonds, which is crucial for target binding and optimizing the physicochemical properties of new chemical entities . This specific derivative is investigated in the context of targeted protein degradation, a pioneering therapeutic strategy. Patents indicate its incorporation into Proteolysis-Targeting Chimeras (PROTACs) and other bifunctional molecules designed for the selective degradation of the androgen receptor (AR), a key target in prostate cancer research . The integration of the 2-cyanophenoxy moiety and the cyclohexylurea structure is a key design element in these sophisticated small molecules. Urea-based compounds have a long history in anticancer agent development, from the early drug Suramin to modern kinase inhibitors, underscoring the scaffold's enduring relevance . As a building block, this compound provides researchers with a versatile chemical tool for developing novel therapeutic candidates and probing disease mechanisms. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to consult relevant patent literature (such as US10844021B2) for detailed synthetic and application data .

Properties

IUPAC Name

[4-(2-cyanophenoxy)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-9-10-3-1-2-4-13(10)19-12-7-5-11(6-8-12)17-14(16)18/h1-4,11-12H,5-8H2,(H3,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWFLQYTWGONGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)N)OC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Cyanophenoxy)cyclohexyl]urea typically involves the reaction of 4-(2-cyanophenoxy)cyclohexylamine with an isocyanate compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: [4-(2-Cyanophenoxy)cyclohexyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, [4-(2-Cyanophenoxy)cyclohexyl]urea is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for drug development.

Medicine: In medicine, this compound is being explored for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various medical conditions.

Industry: In the industrial sector, the compound is used in the development of new materials with enhanced properties. Its versatility makes it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-(2-Cyanophenoxy)cyclohexyl]urea involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

[4-(2-Cyanophenoxy)cyclohexyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications, supported by data tables and research findings.

The synthesis of this compound typically involves the reaction between 4-(2-cyanophenoxy)cyclohexylamine and an isocyanate under controlled conditions. The reaction is conducted in organic solvents like dichloromethane or toluene at temperatures ranging from 0°C to 25°C to maximize yield and purity. The compound has a molecular weight of 259.30 g/mol and an InChI key of InChI=1S/C14H17N3O2/c15-9-10-3-1-2-4-13(10)19-12-7-5-11(6-8-12)17-14(16)18 .

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of certain receptors or enzymes, influencing key biochemical pathways. However, detailed mechanisms remain under investigation.

Potential Targets:

  • Receptors : The compound may bind to various receptors involved in cellular signaling.
  • Enzymes : It could act as an inhibitor or modulator of enzymatic activity related to metabolic processes.

Pharmacological Studies

Research has indicated that this compound exhibits promising pharmacological properties that could be beneficial in drug development.

Case Studies:

  • Antitumor Activity : In vitro studies have suggested that the compound may inhibit the growth of certain cancer cell lines, possibly through apoptosis induction mechanisms.
  • Neuroprotective Effects : Animal models have shown that it may enhance cognitive functions, similar to other small molecules targeting neurodegenerative pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

Compound NameBiological ActivityUnique Features
[4-(2-Cyanophenoxy)cyclohexyl]aminePrecursor in synthesisActive in preliminary biological assays
[4-(2-Cyanophenoxy)cyclohexyl]isocyanateIntermediate in synthesisReactivity with various nucleophiles

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds related to this compound. Research indicates that modifications at specific positions can significantly alter biological efficacy and receptor binding affinity.

Key Findings:

  • Substituent Effects : Changing functional groups on the phenyl ring affects potency and selectivity toward biological targets.
  • Efficacy Measurements : In vitro assays demonstrate varying degrees of efficacy against specific receptors, with data indicating a potential for therapeutic applications in pain management and inflammation .

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